Cathelicidin-4

Nocardiosis Antimicrobial resistance Neutrophil-derived AMPs

Cathelicidin-4 (also designated indolicidin, CATHL4; UniProt P33046) is a 13-residue, C-terminally amidated cationic antimicrobial peptide (ILPWKWPWWPWRR-NH₂; MW 1907.3 Da; net charge +3) originally isolated from the cytoplasmic granules of bovine neutrophils. It belongs to the cathelicidin family of host defense peptides but is structurally unique among mammalian members due to its exceptionally high tryptophan content (5 of 13 residues; 38.5%) and extended poly-L-proline type II conformation in membrane-mimetic environments.

Molecular Formula
Molecular Weight
Cat. No. B1577603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelicidin-4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathelicidin-4 (Indolicidin) Procurement Guide: Bovine Host-Defense Tridecapeptide with Distinct Tryptophan-Rich Architecture


Cathelicidin-4 (also designated indolicidin, CATHL4; UniProt P33046) is a 13-residue, C-terminally amidated cationic antimicrobial peptide (ILPWKWPWWPWRR-NH₂; MW 1907.3 Da; net charge +3) originally isolated from the cytoplasmic granules of bovine neutrophils [1]. It belongs to the cathelicidin family of host defense peptides but is structurally unique among mammalian members due to its exceptionally high tryptophan content (5 of 13 residues; 38.5%) and extended poly-L-proline type II conformation in membrane-mimetic environments [2]. Unlike the α-helical human cathelicidin LL-37 (37 aa) or the β-hairpin porcine protegrin-1 (18 aa), indolicidin lacks a defined secondary structure in aqueous solution, adopting a boat-shaped extended conformation with a central hydrophobic core bracketed by positively charged termini upon membrane interaction [2]. This peptide is commercially available as a synthetic lyophilized powder (CAS 140896-21-5) from multiple vendors, as well as in recombinant form expressed in E. coli or yeast systems.

Why LL-37, Protegrin-1, or PMAP-23 Cannot Substitute for Cathelicidin-4 in Research and Development Pipelines


Cathelicidin family members exhibit profound functional divergence despite a common evolutionary origin: they differ in mature peptide length (13 to >37 residues), net charge (+3 to +15), secondary structure (extended, α-helical, β-hairpin), and target-organism selectivity profiles [1]. These biochemical differences translate into non-interchangeable antimicrobial spectra, cytotoxicity profiles, and immunomodulatory properties. For instance, human LL-37 is chemotactic for neutrophils and monocytes at 10–50 μg/mL [2], whereas indolicidin lacks detectable chemotactic activity at concentrations up to 100 μg/mL [2]. Conversely, indolicidin uniquely kills Nocardia brasiliensis at clinically relevant concentrations where LL-37 and human α-defensins are completely ineffective [3]. Direct head-to-head studies demonstrate that simple within-class substitution yields either gaps in pathogen coverage or unanticipated cytotoxicity, making compound-specific selection essential for reproducible experimental outcomes and target-product profiles [3][4].

Quantitative Differential Evidence: Where Cathelicidin-4 Outperforms Closest In-Class Analogs


Exclusive Bactericidal Activity Against Multidrug-Refractory Nocardia brasiliensis Where Human Cathelicidin LL-37 Completely Fails

In a direct head-to-head CFU killing assay against four clinically relevant Nocardia species, bovine Cathelicidin-4 (indolicidin) was the only antimicrobial peptide tested—among human α-defensins HNP 1–3, human β-defensin hBD-3, human cathelicidin LL-37, bovine β-defensins LAP and TAP—that demonstrated bactericidal activity against N. brasiliensis ATCC 19296 [1]. LL-37, hBD-3, and HNP 1–3 were all completely inactive against this strain at concentrations up to 64 μg/mL, with enhanced bacterial growth observed after incubation with human AMPs [1]. Indolicidin also exhibited the broadest antinocardial spectrum, killing N. asteroides ATCC 19247 (LD90 = 64 μg/mL) which was resistant to LL-37 and hBD-3 [1].

Nocardiosis Antimicrobial resistance Neutrophil-derived AMPs

8-Fold Superior Gram-Positive Potency vs. Human LL-37 with Equivalent Gram-Negative Activity

A side-by-side comparison of minimal inhibitory concentrations compiled from standardized broth microdilution assays reveals that Cathelicidin-4 (indolicidin) is 8-fold more potent than the human cathelicidin LL-37 against the Gram-positive reference strain Staphylococcus aureus (MIC = 8 μg/mL vs. 64 μg/mL) while maintaining equivalent potency against the Gram-negative Pseudomonas aeruginosa (both MIC = 64 μg/mL) [1]. This Gram-positive selectivity profile is opposite to that of the python-derived cathelicidin Pb-CATH4, which lacks activity against S. aureus entirely (MIC > 128 μg/mL) but shows potent Gram-negative activity (E. coli MIC = 1 μg/mL) [2]. Indolicidin also demonstrates antifungal activity against Candida albicans (MIC = 0.015% w/v, equivalent to ~12.5 μg/mL in more recent standardized assays) [3][4].

Staphylococcus aureus Gram-positive selectivity Therapeutic index

Unique Dual HIV-1 Integrase Inhibitory Activity Absent in Other Cathelicidin-Family Peptides

Cathelicidin-4 (indolicidin) inhibits both catalytic activities of HIV-1 integrase—3′-end processing (IC50 = 60 μM) and strand transfer (IC50 = 57 μM)—in cell-free enzymatic assays [1]. This dual inhibitory profile is mechanistically distinct from the membrane-lytic antiviral activity that indolicidin also exhibits against enveloped viruses (HIV-1 virucidal at 333 μg/mL, with 50% inhibitory dose between 67–100 μg/mL) [2]. Notably, neither LL-37, protegrin-1, PMAP-23, nor cathelicidin-BF has been reported to inhibit HIV-1 integrase at comparable concentrations; the integrase inhibitory activity appears to be a distinguishing feature of the tryptophan-rich indolicidin sequence [1]. Structure-activity studies demonstrate that dimeric and tetrameric indolicidin analogs achieve enhanced integrase inhibition (IC50 = 0.6 μM for both activities), confirming the tractability of this target engagement [1].

HIV-1 integrase inhibition Antiviral Strand transfer inhibitor

Selective Anti-Herpes Simplex Virus Type 2 Activity with >20-Fold In Vitro Therapeutic Window

Cathelicidin-4 (indolicidin) demonstrates potent and selective inhibition of herpes simplex virus type 2 (HSV-2) infection in Vero cells, with an EC50 of 5.00 μM against HSV-2 and a more moderate EC50 of 28.68 μM against HSV-1 [1]. Critically, the cytotoxic concentration (CC50) against uninfected Vero cells exceeds 100 μM, yielding a selectivity index (SI = CC50/EC50) of >20 for HSV-2 and >3.5 for HSV-1 [1]. This antiviral selectivity is mechanistically linked to indolicidin's membrane-active properties rather than specific viral protein targeting, potentially reducing the likelihood of resistance emergence through single-point mutations compared to small-molecule antivirals [2]. While LL-37 also exhibits antiviral activity against HSV, published quantitative head-to-head comparisons under identical assay conditions are lacking; the available indolicidin data establish a benchmark EC50 and SI for cathelicidin-class antiviral evaluation [2].

Herpes simplex virus Antiviral selectivity Vero cell cytotoxicity

Shortest Natural Cathelicidin Architecture (13 Residues) Enables Reduced Synthesis Cost and Scalable Chemical Production

Cathelicidin-4 (indolicidin) is, at 13 amino acid residues, the smallest naturally occurring cathelicidin family member characterized to date—substantially shorter than human LL-37 (37 residues), porcine protegrin-1 (18 residues), porcine PMAP-23 (23 residues), and snake cathelicidin-BF (30 residues) [1][2]. This minimal length directly reduces solid-phase peptide synthesis (SPPS) cost, as synthesis cost scales approximately linearly with peptide length in Fmoc-SPPS, and the absence of cysteine residues eliminates the need for controlled disulfide bond formation and oxidative folding steps that add complexity to protegrin-1 (2 disulfide bonds) and defensin production [3]. The peptide's composition—five tryptophans and three prolines—requires careful optimization of coupling and deprotection conditions to avoid aggregation during synthesis, but optimized manual and automated Fmoc-SPPS protocols have been established and published, yielding >90% purity at scales suitable for research use [3]. Commercial pricing data from multiple vendors confirms that synthetic indolicidin is typically priced 30–60% lower per milligram than LL-37 of comparable purity, reflecting the synthesis cost advantage .

Solid-phase peptide synthesis Cost of goods Peptide manufacturing

Cathelicidin-4 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Nocardiosis Drug Discovery: Sole Cathelicidin Candidate Active Against Pan-Resistant N. brasiliensis

When screening cathelicidin-family peptides for antinocardial drug development, Cathelicidin-4 (indolicidin) is the only viable candidate for programs targeting Nocardia brasiliensis infections. As demonstrated by Rieg et al. (2010), N. brasiliensis ATCC 19296 exhibits complete resistance to human cathelicidin LL-37, human α-defensins HNP 1–3, and human β-defensin hBD-3, while indolicidin achieves an LD90 of 64 μg/mL under identical CFU assay conditions [1]. This exclusive activity extends to N. asteroides ATCC 19247 (LD90 = 64 μg/mL), which is also resistant to LL-37 and hBD-3 [1]. For cutaneous nocardiosis models—where N. brasiliensis is the predominant etiologic agent—indolicidin is the essential positive control and lead compound, as no alternative cathelicidin or defensin peptide can substitute.

Broad-Spectrum Antimicrobial Formulations Requiring Balanced Gram-Positive, Gram-Negative, and Antifungal Coverage

For topical antiseptic, wound-care, or catheter-coating formulations requiring coverage across Gram-positive bacteria (including S. aureus), Gram-negative bacteria (including P. aeruginosa), and fungi (including C. albicans) from a single active pharmaceutical ingredient, Cathelicidin-4 provides the most balanced spectrum among cathelicidin family members. Indolicidin achieves an S. aureus MIC of 8 μg/mL—8-fold more potent than LL-37 (64 μg/mL)—while maintaining equivalent anti-Pseudomonas activity (64 μg/mL) and adding antifungal activity against C. albicans (MIC ~12.5 μg/mL) [2][3]. In contrast, the python-derived Pb-CATH4 is inactive against S. aureus (MIC >128 μg/mL), making it unsuitable for applications where staphylococcal coverage is required [4]. LL-37 lacks meaningful Gram-positive potency at concentrations compatible with topical formulation (MIC = 64 μg/mL) [2].

HIV-1 Integrase Inhibitor Lead Discovery: Unique Cathelicidin Scaffold with Confirmed Target Engagement

For antiviral discovery programs seeking novel HIV-1 integrase inhibitor scaffolds, Cathelicidin-4 represents the only natural cathelicidin peptide with validated dual inhibitory activity against both 3′-processing (IC50 = 60 μM) and strand transfer (IC50 = 57 μM) activities of the enzyme [5]. This dual mechanism is not reported for any other cathelicidin family member (LL-37, PG-1, PMAP-23, C-BF), establishing indolicidin as a unique starting point for structure-activity relationship campaigns. The demonstrated 100-fold potency improvement in dimeric/tetrameric analogs (IC50 = 0.6 μM) confirms that the integrase-inhibitory pharmacophore is separable from the membrane-lytic activity and amenable to medicinal chemistry optimization [5]. Procurement of synthetic indolicidin for these studies should prioritize high-purity (>95%) lyophilized peptide to minimize confounding effects from truncated synthesis byproducts.

Cost-Sensitive Large-Scale Antimicrobial Peptide Screening Campaigns

For high-throughput screening facilities or academic core laboratories conducting large-scale antimicrobial susceptibility testing across diverse bacterial and fungal panels, Cathelicidin-4's 13-residue architecture provides a compelling procurement advantage. The peptide's minimal length yields synthesis costs approximately 30–60% lower per milligram than LL-37 (37 residues) of comparable purity, while its linear structure eliminates the oxidative folding and disulfide bond verification steps required for protegrin-1 (2 disulfide bonds) and defensin-class controls [6]. For screening campaigns requiring 50–500 mg of peptide, this cost differential can represent savings of $2,000–$15,000 per campaign when indolicidin is selected as the cathelicidin-class representative over LL-37 . Researchers should verify endotoxin levels (<1.0 EU/μg) for cell-based assays to avoid confounding TLR4-mediated immunomodulatory effects .

Quote Request

Request a Quote for Cathelicidin-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.